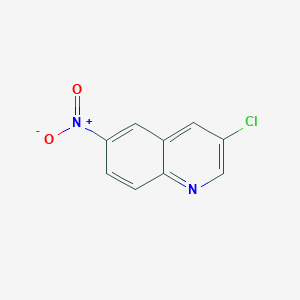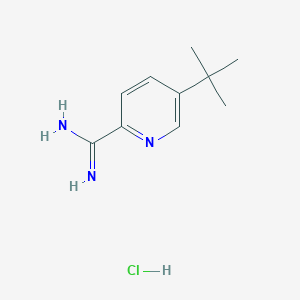
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 8-fluoro-2-oxo-1,2,3,4-tetrahidroquinolina-6-carboxílico es un compuesto heterocíclico que pertenece a la familia de la quinolina. Se caracteriza por la presencia de un átomo de flúor en la posición 8, un grupo cetona en la posición 2 y un grupo ácido carboxílico en la posición 6.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 8-fluoro-2-oxo-1,2,3,4-tetrahidroquinolina-6-carboxílico típicamente involucra la ciclación de precursores apropiados. Un método común implica la reacción del fluoruro de 2-aminobenzoílo con acetoacetato de etilo en condiciones ácidas para formar el anillo de quinolina. La reacción generalmente se lleva a cabo en presencia de un ácido fuerte como el ácido clorhídrico o el ácido sulfúrico a temperaturas elevadas.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia del proceso.
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las posiciones 3 y 4 del anillo de quinolina.
Reducción: Las reacciones de reducción pueden dirigirse al grupo cetona en la posición 2, convirtiéndolo en un grupo hidroxilo.
Sustitución: El átomo de flúor en la posición 8 se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en reacciones de sustitución, típicamente en condiciones básicas.
Principales Productos:
Oxidación: Los productos pueden incluir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno.
Reducción: El producto principal es el ácido 8-fluoro-2-hidroxi-1,2,3,4-tetrahidroquinolina-6-carboxílico.
Sustitución: Derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 8-fluoro-2-oxo-1,2,3,4-tetrahidroquinolina-6-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como compuesto principal para el desarrollo de nuevos fármacos.
Industria: Se utiliza en el desarrollo de materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 8-fluoro-2-oxo-1,2,3,4-tetrahidroquinolina-6-carboxílico depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, incluidas enzimas y receptores. El átomo de flúor puede aumentar la afinidad de unión del compuesto a su objetivo, mientras que los grupos cetona y ácido carboxílico pueden participar en enlaces de hidrógeno y otras interacciones. Estas interacciones pueden modular la actividad de la proteína diana, lo que lleva al efecto biológico deseado.
Compuestos Similares:
- Ácido 6-fluoro-2-oxo-1,2,3,4-tetrahidroquinolina-4-carboxílico
- Ácido 7-fluoro-2-oxo-1,2,3,4-tetrahidroquinolina-6-carboxílico
- Ácido 8-fluoro-2-metil-1,2,3,4-tetrahidroquinolina-6-carboxílico
Comparación: El ácido 8-fluoro-2-oxo-1,2,3,4-tetrahidroquinolina-6-carboxílico es único debido al posicionamiento específico del átomo de flúor y el grupo ácido carboxílico. Este posicionamiento puede influir en su reactividad química y actividad biológica. En comparación con compuestos similares, puede exhibir diferentes afinidades de unión y selectividades para sus objetivos moleculares, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Comparación Con Compuestos Similares
- 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Comparison: 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group. This positioning can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for its molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H8FNO3 |
|---|---|
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
8-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2H2,(H,12,13)(H,14,15) |
Clave InChI |
BUQPAWKOWOAMLC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=C(C=C2F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)



![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)
![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)



